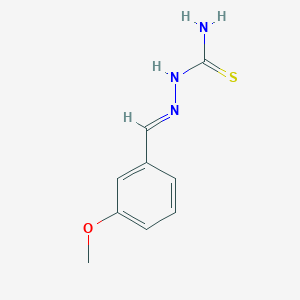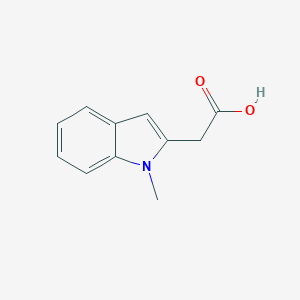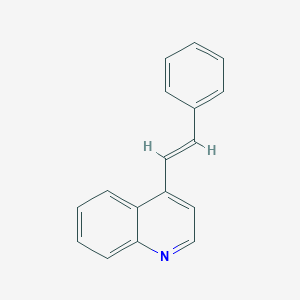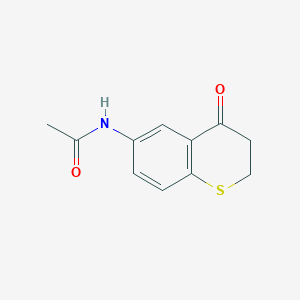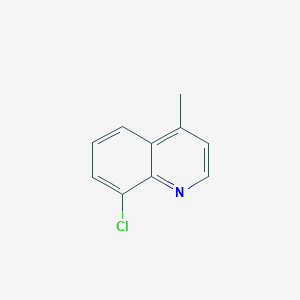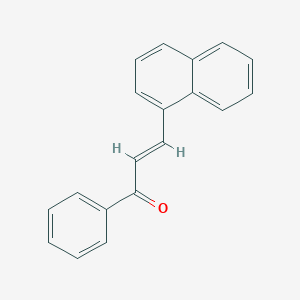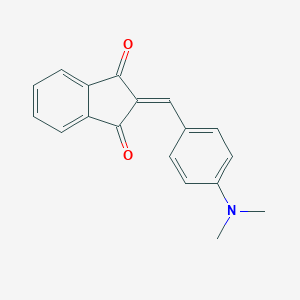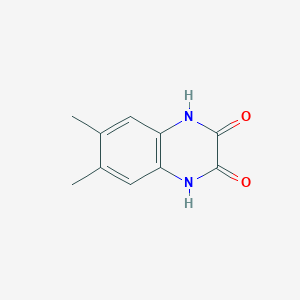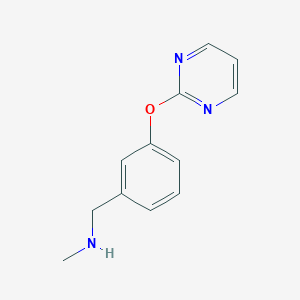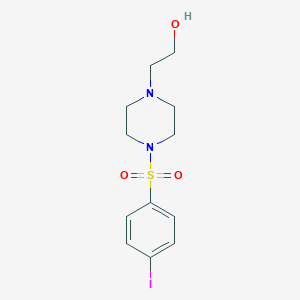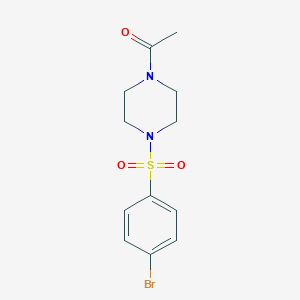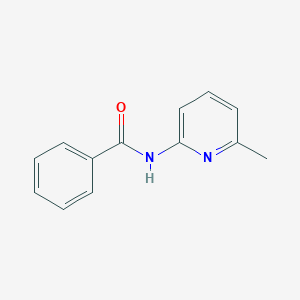
N-(6-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known as 6-MPBA and is a derivative of pyridine. The unique chemical structure of N-(6-methylpyridin-2-yl)benzamide makes it a promising compound for various applications.
Mécanisme D'action
The mechanism of action of N-(6-methylpyridin-2-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes that play a role in the development of diseases such as cancer and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(6-methylpyridin-2-yl)benzamide has significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and oxidative stress markers in cells, indicating its potential as an anti-inflammatory and antioxidant agent. Additionally, it has been shown to induce cell death in cancer cells, suggesting its potential as an antitumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(6-methylpyridin-2-yl)benzamide is its high yield in synthesis, making it readily available for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research of N-(6-methylpyridin-2-yl)benzamide. One possible direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to investigate its mechanism of action in greater detail to gain a better understanding of how it exerts its effects. Additionally, further research could be conducted to optimize the synthesis method of this compound to improve its yield and solubility.
Méthodes De Synthèse
The synthesis of N-(6-methylpyridin-2-yl)benzamide is achieved through a series of chemical reactions. The starting material for the synthesis is 2,6-dimethylpyridine, which undergoes a reaction with benzoyl chloride in the presence of a base to form the desired compound. The yield of the synthesis is typically high, making it a reliable method for producing the compound.
Applications De Recherche Scientifique
N-(6-methylpyridin-2-yl)benzamide has been extensively studied in various scientific research fields. One of the primary applications of this compound is in the field of pharmacology, where it has been shown to have potential as a drug candidate for the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities.
Propriétés
Numéro CAS |
62135-66-4 |
|---|---|
Nom du produit |
N-(6-methylpyridin-2-yl)benzamide |
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-6-5-9-12(14-10)15-13(16)11-7-3-2-4-8-11/h2-9H,1H3,(H,14,15,16) |
Clé InChI |
DGNOULWVJGOOFT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Autres numéros CAS |
62135-66-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



